![molecular formula C24H25ClN6 B2635845 N4-(3-氯苯基)-N6-环庚基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺 CAS No. 923677-57-0](/img/structure/B2635845.png)
N4-(3-氯苯基)-N6-环庚基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The anti-proliferative activities of these compounds were evaluated against human breast cancer cells and human gastric cancer cells . The CDK6 inhibitory activities of these compounds were also tested .Molecular Structure Analysis
The molecular structure of this compound is confirmed using spectroscopic methods . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with various substitutions at different positions .Chemical Reactions Analysis
The structure-activity relationship (SAR) study revealed that the 3-halo (meta; C-3) and 2-halo (ortho; C-2) substituted phenyl derivatives showed slightly improved anti-tubercular activity than the 4-halo (para; C-4) substituted derivatives .科学研究应用
分子结构和氢键
N4-(3-氯苯基)-N6-环庚基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺作为N4-取代的1H-吡唑并[3,4-d]嘧啶-4,6-二胺的一部分,已对其分子结构进行了研究,重点是氢键模式。在一项研究中,发现这些分子连接成氢键片层,观察到不同的分子构象,受分子内C-H...pi(arene)氢键和分子间氢键的影响。本研究重点介绍了这些化合物中的结构多样性和氢键相互作用(Trilleras等人,2008)。
药理潜力
吡唑并[3,4-d]嘧啶核因其药理潜力而受到认可,特别是在药物设计中,因其治疗特性。虽然N4-(3-氯苯基)-N6-环庚基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺的具体应用可能没有详细说明,但其结构类别在药物设计工作中意义重大(Ajani等人,2019)。
抗菌特性
与吡唑并[3,4-d]嘧啶核相关的化合物,如含有吡唑-嘧啶-噻唑烷-4-酮的连接杂环,已被合成并显示出对各种革兰氏阳性菌和革兰氏阴性菌以及真菌表现出抗菌活性。这表明该化学类别中的化合物具有潜在的抗菌应用(Reddy等人,2010)。
抗癌活性
新颖的吡唑衍生物,包括与吡唑并[3,4-d]嘧啶结构相关的吡唑衍生物,已被合成并对其抗癌活性进行了评估。这些化合物显示出有希望的结果,表明N4-(3-氯苯基)-N6-环庚基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺及其类似物可能在癌症治疗中具有潜在应用(Hafez等人,2016)。
未来方向
作用机制
Target of Action
The primary targets of N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine are Cyclin-dependent kinases (CDKs), specifically CDK2 and CDK6 . CDKs are pivotal kinases in cell cycle transition and gene transcription . They play a crucial role in the regulation of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine interacts with its targets, CDK2 and CDK6, by inhibiting their activity . This inhibition disrupts the signals that stimulate the proliferation of malignant (cancer) cells .
Biochemical Pathways
The inhibition of CDK2 and CDK6 by N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine affects the cell cycle transition and gene transcription pathways . This results in the disruption of cell proliferation, leading to the inhibition of tumor growth .
Result of Action
The result of the action of N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the significant inhibition of tumor cell proliferation . This is achieved through the disruption of cell cycle progression, leading to the inhibition of tumor growth .
生化分析
Biochemical Properties
N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate the cell cycle, and their dysregulation is often associated with cancer. This compound interacts with CDK2/cyclin A2 complex, inhibiting its activity and thereby preventing the phosphorylation of target proteins essential for cell cycle progression . The interaction between N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and CDK2 involves hydrogen bonding with key amino acid residues in the active site, leading to effective inhibition .
Cellular Effects
N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts profound effects on various cell types and cellular processes. In cancer cells, this compound induces cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation . Additionally, it promotes apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . The compound also affects cellular metabolism by altering the activity of metabolic enzymes and reducing the production of ATP, leading to energy depletion and cell death .
Molecular Mechanism
The molecular mechanism of action of N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its binding to the active site of CDK2, where it forms hydrogen bonds with key residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, the compound modulates gene expression by inhibiting transcription factors involved in cell survival and proliferation . The inhibition of CDK2 activity leads to the accumulation of hypophosphorylated retinoblastoma protein (Rb), which in turn suppresses the transcription of genes necessary for S phase entry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in cell culture studies has shown sustained inhibition of cell proliferation and induction of apoptosis . Prolonged treatment may lead to the development of resistance in some cell lines, necessitating combination therapies to maintain efficacy .
Dosage Effects in Animal Models
In animal models, the effects of N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as weight loss, hepatotoxicity, and myelosuppression . The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to achieve maximum efficacy with minimal side effects .
Metabolic Pathways
N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is metabolized primarily in the liver by cytochrome P450 enzymes . The major metabolic pathways involve hydroxylation and demethylation, leading to the formation of active and inactive metabolites . These metabolites are further conjugated with glucuronic acid or sulfate and excreted via the urine . The compound’s metabolism can influence its pharmacokinetics and overall efficacy, making it essential to understand these pathways for effective drug development .
Transport and Distribution
Within cells and tissues, N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which influence its localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets effectively .
Subcellular Localization
The subcellular localization of N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is primarily in the cytoplasm and nucleus . In the cytoplasm, it interacts with CDK2 and other kinases, while in the nucleus, it affects transcription factors and gene expression . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
属性
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-cycloheptyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6/c25-17-9-8-12-19(15-17)27-22-21-16-26-31(20-13-6-3-7-14-20)23(21)30-24(29-22)28-18-10-4-1-2-5-11-18/h3,6-9,12-16,18H,1-2,4-5,10-11H2,(H2,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBDCKHZOABIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2635763.png)
![1-(4-methoxybenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2635768.png)
![N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide](/img/structure/B2635769.png)
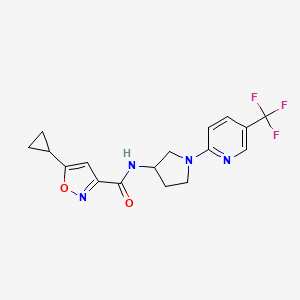
![[2-(Pyridin-2-yl)ethyl]urea](/img/structure/B2635771.png)
![N-(1-cyano-1-propylbutyl)-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2635774.png)
![N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline](/img/structure/B2635775.png)
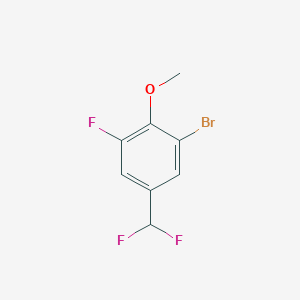
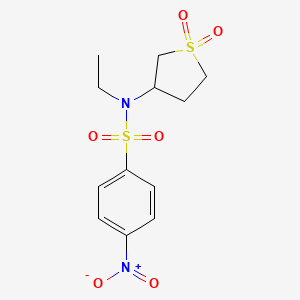
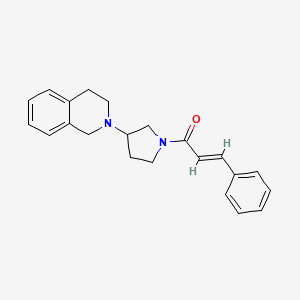
![Methyl (E)-4-[4-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2635781.png)
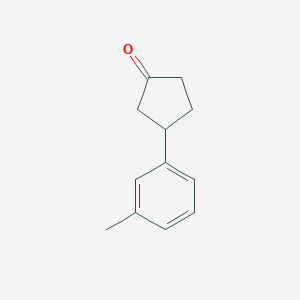
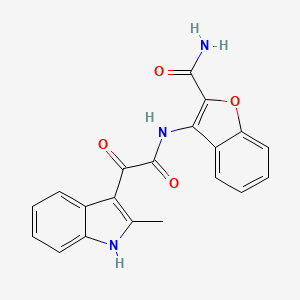
![3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine](/img/structure/B2635785.png)